6-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Overview
Description
6-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . The compound has been shown to exhibit higher cytotoxic activity on these cancer cells than on normal mouse fibroblast cells (3T3-L1) .
Mode of Action
The compound interacts with its targets, leading to mitochondrial membrane depolarization and multicaspase activation . This results in apoptosis, or programmed cell death, in the cancer cells . The compound’s interactions with DNA dodecamer and caspase-3 have been investigated through molecular docking studies .
Biochemical Pathways
The compound affects the biochemical pathways leading to apoptosis in cancer cells
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This leads to a reduction in the number of cancer cells, potentially slowing the progression of the disease .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide are largely determined by its interactions with various biomolecules. While specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature, imidazo[2,1-b]thiazole derivatives have been found to exhibit significant antitubercular activity . This suggests that these compounds may interact with key enzymes or proteins involved in the biochemical pathways of Mycobacterium tuberculosis .
Cellular Effects
Related imidazo[2,1-b]thiazole derivatives have been shown to exhibit cytotoxic activity against various types of cancer cells . These compounds have been found to induce apoptosis in cancer cells, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Molecular docking studies of related imidazo[2,1-b]thiazole derivatives suggest that these compounds may bind to key proteins or enzymes, leading to inhibition or activation of these targets . This could result in changes in gene expression and other cellular processes .
Preparation Methods
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of thiourea with acetone and 4-fluorobenzoyl bromide to form the imidazo[2,1-b][1,3]thiazole core . This core is then further functionalized with a thiophen-2-ylmethyl group through nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
6-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds to 6-(4-fluorophenyl)-3-methyl-N-[(thiophen-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide include other imidazo[2,1-b][1,3]thiazole derivatives such as:
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-yl]acetic acid arylidenehydrazides: Known for their cytotoxic activity against tumor cells.
Benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives: Exhibits significant antimycobacterial activity.
3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b][1,3]thiazole: Used in the synthesis of phosphorescent materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS2/c1-11-16(17(23)20-9-14-3-2-8-24-14)25-18-21-15(10-22(11)18)12-4-6-13(19)7-5-12/h2-8,10H,9H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBCCIKYLXFPQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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